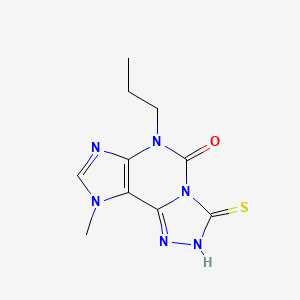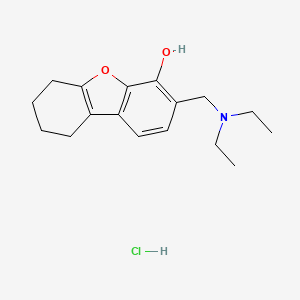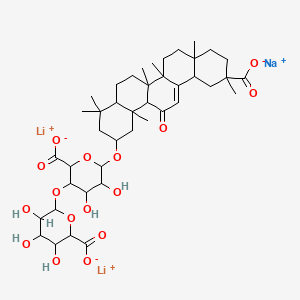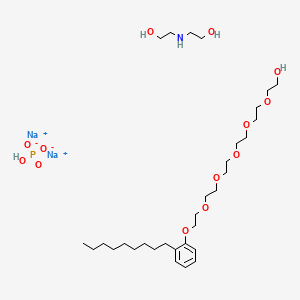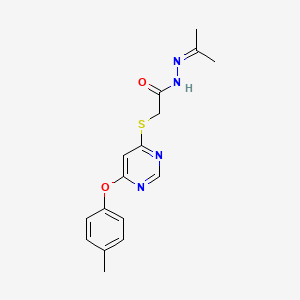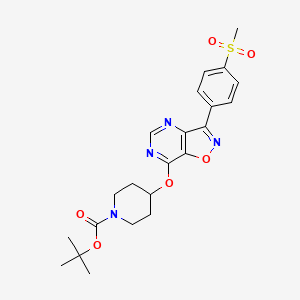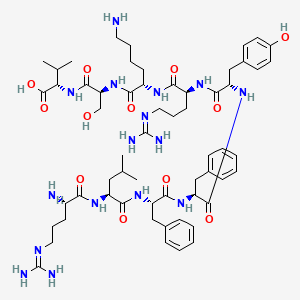
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH is a peptide compound composed of the amino acids arginine, leucine, phenylalanine, tyrosine, lysine, serine, and valine. This peptide sequence is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer, such as TERT positive non-small cell lung cancer in HLA-A2 positive patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its carboxyl group activated, is coupled to the free amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution reagents: Various amino acid derivatives can be used for substitution reactions.
Major Products Formed
Dityrosine: Formed from the oxidation of tyrosine residues.
Modified peptides: Resulting from substitution reactions to alter the peptide’s properties.
Scientific Research Applications
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH has several scientific research applications:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH involves its interaction with specific molecular targets and pathways. In the context of cancer treatment, this peptide may target the telomerase reverse transcriptase (TERT) enzyme, which is essential for the proliferation of cancer cells. By inhibiting TERT, the peptide can potentially reduce tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH: Another peptide with a similar sequence but different amino acid composition.
DOTA-Phe-Tyr-Leu-Glu-His-Pro-Ser-Gly-Gly-Leu-Ala-Val-COOH: A peptide used in radiopharmaceutical applications.
Uniqueness
H-Arg-Leu-Phe-Phe-Tyr-Arg-Lys-Ser-Val-OH is unique due to its specific sequence and potential therapeutic applications in cancer treatment. Its ability to target TERT positive non-small cell lung cancer in HLA-A2 positive patients sets it apart from other peptides .
Properties
CAS No. |
255706-49-1 |
|---|---|
Molecular Formula |
C59H90N16O12 |
Molecular Weight |
1215.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C59H90N16O12/c1-34(2)29-43(70-49(78)40(61)19-13-27-66-58(62)63)52(81)71-44(30-36-15-7-5-8-16-36)54(83)72-45(31-37-17-9-6-10-18-37)55(84)73-46(32-38-22-24-39(77)25-23-38)53(82)69-42(21-14-28-67-59(64)65)50(79)68-41(20-11-12-26-60)51(80)74-47(33-76)56(85)75-48(35(3)4)57(86)87/h5-10,15-18,22-25,34-35,40-48,76-77H,11-14,19-21,26-33,60-61H2,1-4H3,(H,68,79)(H,69,82)(H,70,78)(H,71,81)(H,72,83)(H,73,84)(H,74,80)(H,75,85)(H,86,87)(H4,62,63,66)(H4,64,65,67)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
XZVJQKQWFVVGGV-UILVTTEASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



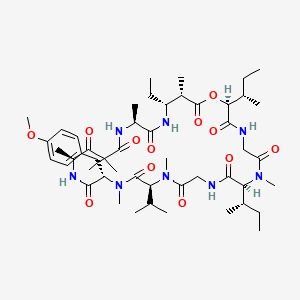
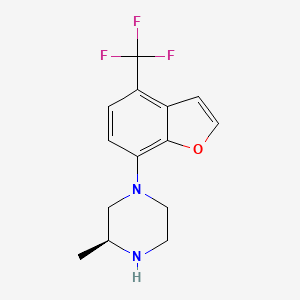
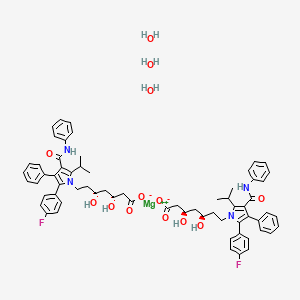
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)
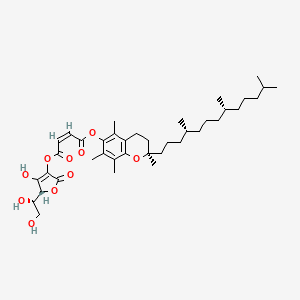
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
